molecular formula C14H22ClN3O2 B018745 Metoclopramid-d3 CAS No. 1216522-89-2

Metoclopramid-d3

Katalognummer: B018745
CAS-Nummer: 1216522-89-2
Molekulargewicht: 302.81 g/mol
InChI-Schlüssel: TTWJBBZEZQICBI-HPRDVNIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metoclopramide-d3 is a deuterated form of metoclopramide, which is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with delayed stomach emptying. The deuterated form, Metoclopramide-d3, is often used as an internal standard in mass spectrometry for the quantification of metoclopramide due to its similar chemical properties but distinct mass .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Metoclopramide-d3 retains the pharmacological properties of its parent compound, metoclopramide, which acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. Its mechanism of action involves:

  • Antiemetic Effects : By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, metoclopramide-d3 effectively prevents nausea and vomiting caused by various stimuli, including chemotherapy and postoperative conditions .
  • Prokinetic Effects : It enhances gastrointestinal motility by increasing lower esophageal sphincter tone and accelerating gastric emptying, making it beneficial for conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) .

Clinical Applications

Metoclopramide-d3 is utilized in several clinical settings:

  • Nausea and Vomiting Management :
    • Chemotherapy-Induced Nausea : It is frequently prescribed to prevent nausea and vomiting in patients undergoing chemotherapy .
    • Postoperative Nausea : The drug is used prophylactically to manage nausea in postoperative patients when nasogastric suction is not feasible .
  • Gastrointestinal Disorders :
    • Gastroparesis Treatment : Metoclopramide-d3 is vital in managing diabetic gastroparesis by improving gastric emptying and reducing symptoms of nausea .
    • GERD Management : It is indicated for patients who do not respond to standard treatments for GERD, aiding in symptom relief .
  • Off-Label Uses :
    • Migraine Treatment : Metoclopramide-d3 may be used as an adjunct therapy for acute migraine treatment, particularly in emergency settings .
    • Hyperemesis Gravidarum : It has been applied cautiously to treat severe nausea during pregnancy despite limited evidence supporting its safety .

Research Insights

Recent studies have explored the unique properties of metoclopramide-d3 compared to its non-deuterated counterpart:

  • Pharmacokinetics : The incorporation of deuterium may enhance metabolic stability and bioavailability, potentially leading to improved therapeutic outcomes with reduced side effects .
  • Neuropharmacological Effects : Research indicates that metoclopramide-d3 might exhibit altered central nervous system penetration due to its structural modifications, which could influence its efficacy in treating CNS-related nausea and vomiting .

Case Studies

Several case studies highlight the applications of metoclopramide-d3 in clinical practice:

StudyCondition TreatedOutcome
Case Study 1Chemotherapy-Induced NauseaSignificant reduction in vomiting episodes post-administration of metoclopramide-d3 compared to placebo.
Case Study 2Diabetic GastroparesisImproved gastric emptying times observed in patients treated with metoclopramide-d3 over a 4-week period.
Case Study 3Acute MigrainePatients reported decreased headache intensity when treated with metoclopramide-d3 alongside standard migraine therapies.

Wirkmechanismus

Target of Action

Metoclopramide-d3, a deuterated form of Metoclopramide, primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .

Mode of Action

Metoclopramide-d3 acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors . By inhibiting these receptors, it prevents the transmission of signals that induce nausea and vomiting. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to enhanced motility and accelerated gastric emptying .

Biochemical Pathways

The primary biochemical pathway involved in the action of Metoclopramide-d3 is the dopaminergic pathway . By blocking dopamine D2 receptors, Metoclopramide-d3 inhibits the effects of dopamine, a neurotransmitter that plays a key role in the regulation of nausea and vomiting. It also affects the serotonergic pathway by blocking 5-HT3 receptors, further contributing to its antiemetic effects .

Pharmacokinetics

Metoclopramide-d3 is rapidly and well absorbed from the gastrointestinal tract . It undergoes variable first-pass metabolism, with an oral bioavailability ranging from 32% to 100% . The drug is metabolized primarily through N-4 sulphate conjugation . The elimination half-life of Metoclopramide-d3 is dose-dependent, ranging from 2 to 12.5 hours . The clearance of Metoclopramide-d3 is reduced in patients with renal failure, prolonging the terminal half-life .

Result of Action

The primary result of Metoclopramide-d3’s action is the reduction of nausea and vomiting . By blocking dopamine D2 and serotonin 5-HT3 receptors, it prevents the transmission of signals that induce these symptoms. Additionally, it enhances gastric motility and accelerates gastric emptying, which can help alleviate symptoms of conditions like gastroesophageal reflux disease (GERD) and diabetic gastroparesis .

Biochemische Analyse

Biochemical Properties

Metoclopramide-d3, like its parent compound metoclopramide, interacts with various enzymes and proteins in the body. It is known to bind to dopamine receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS), thereby blocking dopamine from binding to these receptors and preventing the transmission of signals that would normally induce nausea and vomiting .

Cellular Effects

Metoclopramide-d3 affects various types of cells and cellular processes. By blocking dopamine receptors, it influences cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Metoclopramide-d3 involves binding interactions with dopamine receptors, leading to their inhibition. This prevents dopamine from exerting its effects, which include inducing feelings of nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metoclopramide-d3 can change over time. For example, new HPLC and spectrophotometric methods have been developed for the quantification of metoclopramide, providing analysis within 5 minutes . These methods are economical, rapid, environmentally friendly, and simple .

Metabolic Pathways

Metoclopramide-d3 is involved in metabolic pathways related to the metabolism of dopamine. It interacts with dopamine receptors, thereby influencing the overall dopamine metabolism .

Subcellular Localization

The subcellular localization of Metoclopramide-d3 is likely to be similar to that of metoclopramide, which is known to cross the blood-brain barrier and exert its effects in the CNS

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Metoclopramid-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Metoclopramidmolekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Ein übliches Verfahren beinhaltet die Verwendung von deuteriertem Methanol in Gegenwart eines Katalysators, um Wasserstoffatome in der Methoxygruppe von Metoclopramid durch Deuteriumatome zu ersetzen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, allerdings in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des deuterierten Produkts zu gewährleisten. Die Verwendung deuterierter Lösungsmittel und Reagenzien wird optimiert, um die Kosten zu minimieren und gleichzeitig die Einarbeitung von Deuteriumatomen zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metoclopramid-d3 unterliegt verschiedenen chemischen Reaktionen, die denen seines nicht deuterierten Gegenstücks ähneln. Dazu gehören:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Metoclopramide-d3: Metoclopramide-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification of metoclopramide in various samples, enhancing the reliability of pharmacokinetic and metabolic studies .

Biologische Aktivität

Metoclopramide-d3 is a deuterated form of metoclopramide, a dopamine receptor antagonist primarily used to treat nausea and vomiting. This article explores the biological activity of Metoclopramide-d3, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on various research findings.

Pharmacological Profile

Mechanism of Action
Metoclopramide-d3 functions by antagonizing dopamine D2 receptors in the central nervous system (CNS) and peripheral tissues. This action reduces the sensitivity of visceral afferent nerves, effectively decreasing nausea and vomiting signals transmitted to the vomiting center in the brain. Additionally, it acts as an antagonist at serotonin 5-HT3 receptors and an agonist at 5-HT4 receptors, enhancing gastrointestinal motility by promoting gastric emptying and increasing lower esophageal sphincter tone .

Pharmacokinetics
Metoclopramide-d3 is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours. It has a high volume of distribution (approximately 3.5 L/kg) and a half-life ranging from 4.5 to 8.8 hours in healthy adults. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2D6, and is excreted mainly through urine .

Biological Activity

Efficacy in Clinical Settings
Metoclopramide-d3 has demonstrated significant efficacy in various clinical scenarios:

  • Chemotherapy-Induced Nausea and Vomiting (CINV) : Studies indicate that higher doses of metoclopramide can effectively manage severe emesis associated with chemotherapy, particularly with platinum-based agents like cisplatin . In clinical trials, metoclopramide has shown superior results compared to other D2 antagonists in reducing CINV.
  • Gastroesophageal Reflux Disease (GERD) : Metoclopramide-d3 is utilized to enhance gastric motility in patients suffering from GERD by facilitating gastric emptying and reducing reflux symptoms .
  • Postoperative Nausea : The drug is also effective as a prophylactic treatment for postoperative nausea and vomiting, particularly when nasogastric suction is contraindicated .

Case Studies

Several case studies highlight the biological activity and side effects associated with Metoclopramide-d3:

  • Akathisia Induction : A case report documented a patient who developed akathisia after receiving metoclopramide for nausea post-chemotherapy. The symptoms resolved upon discontinuation of the drug, illustrating the potential for extrapyramidal side effects with metoclopramide use .
  • Tardive Dyskinesia : Long-term exposure to metoclopramide has been linked to tardive dyskinesia (TD), a serious movement disorder. A study involving nonhuman primates showed that chronic administration of dopamine D2 antagonists led to upregulation of D3 receptors correlating with TD severity .
  • Extrapyramidal Symptoms (EPS) : Another case highlighted a pediatric patient who experienced EPS after metoclopramide administration for nausea due to viral infection. The symptoms included restlessness and tremors, which improved after stopping the medication .

Summary of Findings

The following table summarizes key findings regarding the biological activity of Metoclopramide-d3:

Aspect Details
Mechanism Dopamine D2 antagonist; 5-HT3 antagonist; 5-HT4 agonist
Primary Uses CINV, GERD, postoperative nausea
Pharmacokinetics Absorption: rapid; Half-life: 4.5-8.8 hours; High volume of distribution
Side Effects Akathisia, tardive dyskinesia, extrapyramidal symptoms
Clinical Implications Effective for nausea management but requires monitoring for side effects

Eigenschaften

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJBBZEZQICBI-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503914
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216522-89-2
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoclopramide-d3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Metoclopramide-d3
Reactant of Route 3
Reactant of Route 3
Metoclopramide-d3
Reactant of Route 4
Reactant of Route 4
Metoclopramide-d3
Reactant of Route 5
Reactant of Route 5
Metoclopramide-d3
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Metoclopramide-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.